N-(2-methoxyethyl)-2-[4-(2,4,5-trimethylbenzenesulfonamido)phenyl]acetamide
Description
N-(2-Methoxyethyl)-2-[4-(2,4,5-trimethylbenzenesulfonamido)phenyl]acetamide is a synthetic sulfonamide-acetamide hybrid compound characterized by a 2-methoxyethyl group attached to the acetamide nitrogen and a 2,4,5-trimethylbenzenesulfonamido moiety on the phenyl ring. Such structural features are commonly employed in medicinal chemistry to balance pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[4-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-14-11-16(3)19(12-15(14)2)27(24,25)22-18-7-5-17(6-8-18)13-20(23)21-9-10-26-4/h5-8,11-12,22H,9-10,13H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCJKGLKGNNWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-[4-(2,4,5-trimethylbenzenesulfonamido)phenyl]acetamide, identified by its CAS number 1060294-99-6, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 487.6 g/mol. The compound features a methoxyethyl group and a sulfonamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H33N3O5S |
| Molecular Weight | 487.6 g/mol |
| CAS Number | 1060294-99-6 |
Research indicates that this compound may modulate various biochemical pathways. One prominent mechanism involves the modulation of protein phosphatase 2A (PP2A) methylation and activity, which is crucial for cellular signaling processes. The compound has shown selective activity towards methyltransferases compared to other enzymes, suggesting its potential as a therapeutic agent in diseases where PP2A dysregulation is implicated .
Anticancer Activity
Studies have indicated that the compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that it effectively reduces the viability of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
Case Studies
- Breast Cancer Cell Lines : In a study involving MCF-7 and MDA-MB-231 cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be around 15 µM for MCF-7 cells and 20 µM for MDA-MB-231 cells after 48 hours of exposure.
- In Vivo Models : Animal studies have also been conducted where this compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups treated with vehicle solutions.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares key structural features and properties of the target compound with structurally related analogs from the evidence:
*Predicted values based on structural analogs.
- Lipophilicity and Solubility : The 2,4,5-trimethylbenzenesulfonamido group in the target compound increases lipophilicity compared to the 4-methylbenzenesulfonamido group in CAS 27022-64-6 . However, the 2-methoxyethyl group may mitigate insolubility issues, a common drawback of highly substituted sulfonamides.
- Thermal Stability : The melting point of the target compound is expected to be higher (~190–200°C) than CAS 27022-64-6 (184°C) due to enhanced molecular symmetry and packing efficiency from the trimethyl substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
